molecular formula C11H10N2O B13665376 2-(Isoquinolin-1-yl)acetamide

2-(Isoquinolin-1-yl)acetamide

Cat. No.: B13665376
M. Wt: 186.21 g/mol
InChI Key: NWCOVKVTNAWHIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-1-yl)acetamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. Another method includes the use of Ugi-4CR intermediates via an ammonia-Ugi-4CR/Copper(I)-catalyzed annulation sequence reaction . These methods typically yield the desired product in moderate to good yields.

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using environmentally friendly and cost-effective methods. For instance, the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is a well-known industrial process for producing isoquinolines .

Chemical Reactions Analysis

Types of Reactions: 2-(Isoquinolin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isoquinolin-1-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-6H,7H2,(H2,12,14)

InChI Key

NWCOVKVTNAWHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CC(=O)N

Origin of Product

United States

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